molecular formula C7H4BrClN2 B1524594 5-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine CAS No. 1190321-59-5

5-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B1524594
CAS No.: 1190321-59-5
M. Wt: 231.48 g/mol
InChI Key: GRDJQIJVCMSPFF-UHFFFAOYSA-N
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Description

5-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine is a heterocyclic aromatic organic compound characterized by the presence of bromine and chlorine atoms on a pyrrolopyridine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine typically involves multi-step organic reactions starting from simpler precursors. One common approach is the halogenation of pyrrolopyridine derivatives, where specific halogenating agents are used to introduce bromine and chlorine atoms at the desired positions on the ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistency and efficiency in the manufacturing process.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, 5-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine serves as a versatile intermediate for the synthesis of more complex molecules. Its reactivity makes it a valuable building block in organic synthesis.

Biology: This compound has been studied for its biological activity, particularly in the context of enzyme inhibition and receptor binding. It has shown potential as a lead compound for the development of new pharmaceuticals.

Medicine: In medicine, this compound is being investigated for its therapeutic properties, including its ability to modulate biological pathways and target specific receptors.

Industry: In the industrial sector, this compound is used in the production of various chemical products, including agrochemicals and materials for advanced technologies.

Mechanism of Action

The mechanism by which 5-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to enzyme active sites or receptor sites, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

  • 6-Bromo-1H-pyrrolo[2,3-b]pyridine

  • 5-Chloro-6-bromo-1H-pyrrolo[2,3-b]pyridine

  • 1H-pyrrolo[2,3-b]pyridine derivatives

Uniqueness: 5-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine stands out due to its unique combination of halogen atoms, which can impart distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for specific applications where the presence of both bromine and chlorine is advantageous.

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Properties

IUPAC Name

5-bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClN2/c8-5-3-4-1-2-10-7(4)11-6(5)9/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRDJQIJVCMSPFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=NC(=C(C=C21)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10696635
Record name 5-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10696635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190321-59-5
Record name 5-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190321-59-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10696635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 2
5-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 3
5-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 4
5-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 5
5-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 6
5-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine

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